molecular formula C19H16FN3O2S B2603307 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 2097937-29-4

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2603307
CAS No.: 2097937-29-4
M. Wt: 369.41
InChI Key: JMYBHFWWOSKGJL-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with a fluorophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of a hydrazine derivative with a diketone to form the pyridazinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the pyridazinone derivative with an appropriate acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the nature of the substituent being introduced, but common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide
  • 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide
  • 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide

Uniqueness

The uniqueness of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide lies in the presence of the fluorophenyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for further research and development.

Biological Activity

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in various metabolic pathways.
  • Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways.
  • Gene Expression Alteration : The compound may influence the transcription of genes associated with disease processes.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer properties. For example, related compounds have demonstrated potent inhibitory effects against various cancer cell lines.

CompoundCell LineIC50 (μM)
FNAHepG21.30
FNAMCF-7100
ImatinibPC340

In a study examining the effects of similar compounds, it was found that the introduction of fluorine to the aromatic ring improved metabolic stability and enhanced anticancer activity compared to non-fluorinated analogs .

Mechanistic Insights

The mechanism behind the anticancer effects includes:

  • Apoptosis Induction : Flow cytometry analyses have shown that treatment with these compounds leads to increased apoptosis rates in cancer cells.
  • Cell Cycle Arrest : Compounds like FNA have been observed to induce G2/M phase arrest in treated cells, contributing to their antiproliferative effects .

Case Studies

  • Study on HDAC Inhibition : A related compound was identified as a potent inhibitor of histone deacetylase (HDAC), particularly HDAC3, with an IC50 value of 95.48 nM. This inhibition correlated with increased apoptosis in cancer cell lines .
  • In Vivo Efficacy : In xenograft models using HepG2 cells, the compound demonstrated significant tumor growth inhibition (TGI), suggesting its potential as an effective therapeutic agent in cancer treatment .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c1-26-17-5-3-2-4-16(17)21-18(24)12-23-19(25)11-10-15(22-23)13-6-8-14(20)9-7-13/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYBHFWWOSKGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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